molecular formula C22H22N2O4S2 B4172294 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide

Cat. No. B4172294
M. Wt: 442.6 g/mol
InChI Key: AEWPZQFXXKRDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide, also known as MPPA, is a compound that has gained interest in the scientific community due to its potential applications in cancer research. MPPA is a small molecule that has been synthesized using various methods and has been found to have promising results in inhibiting the growth of cancer cells.

Mechanism of Action

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide inhibits the growth of cancer cells by targeting the proteasome, which is responsible for the degradation of proteins in cells. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and ubiquitinated proteins in cancer cells. This accumulation of proteins leads to the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has been found to have minimal toxicity and side effects in normal cells. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has been shown to have a high selectivity for cancer cells, which makes it a potential candidate for cancer therapy. Moreover, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has several advantages for lab experiments, including its high selectivity for cancer cells, low toxicity, and minimal side effects. However, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has some limitations, including its solubility in water, which makes it difficult to administer in vivo. Moreover, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide. One direction is to optimize the synthesis method of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide to improve its yield and purity. Another direction is to investigate the potential of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide in combination with other chemotherapy drugs to enhance its effectiveness. Moreover, further studies are needed to understand the mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide in inhibiting the growth of cancer cells. Additionally, studies are needed to investigate the potential of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide in the treatment of other types of cancer and inflammatory diseases.
Conclusion
In conclusion, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide is a promising compound that has potential applications in cancer research. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has several advantages for lab experiments, including its high selectivity for cancer cells, low toxicity, and minimal side effects. However, further studies are needed to optimize the synthesis method of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide, understand its mechanism of action, and investigate its potential in the treatment of other types of cancer and inflammatory diseases.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Studies have shown that N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide inhibits the growth of breast cancer cells by inducing apoptosis and inhibiting angiogenesis. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has also been found to inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis. Moreover, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has been found to inhibit the growth of pancreatic cancer cells by inhibiting the activity of the proteasome, which is essential for cancer cell survival.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-16(24-30(26,27)19-14-12-17(28-2)13-15-19)22(25)23-20-10-6-7-11-21(20)29-18-8-4-3-5-9-18/h3-16,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWPZQFXXKRDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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